Unii-575Y7sbe69
Overview
Description
“Unii-575Y7sbe69” is the Unique Ingredient Identifier (UNII) assigned to OSPEMIFENE E-ISOMER . Its molecular formula is C24H23ClO2 . It is the E-isomer of Ospemifene and is useful for lowering serum cholesterol.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string OCCOC1=CC=C (C=C1)C (=C (/CCCl)C2=CC=CC=C2)\\C3=CC=CC=C3
. It has a molecular weight of 378.891 .
Scientific Research Applications
Nanoparticle Synthesis
Recent advancements in the synthesis of inorganic nanoparticles highlight significant progress in the field of materials science. This development, as discussed by Cushing, Kolesnichenko, and O'Connor (2004), is crucial in the evolution of technologies such as semiconductors and various electronics components, contributing to the miniaturization and efficiency of these devices (Cushing, Kolesnichenko, & O'Connor, 2004).
Translation of Basic Research to Innovations
The translation of scientific research into practical innovations is a historical continuum, as outlined by Giordan, Shartrand, Steig, and Weilerstein (2011). Their work emphasizes the critical role of academic research in driving technological advancements and societal progress, particularly through educational programs and experiential learning in STEM fields (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environments in Large Scientific Applications
Şahin, Weihrauch, Dimov, and Alexandrov (2009) discuss the importance of collaborative working environments in managing large-scale environmental models like UNI-DEM. Such collaboration, facilitated by distributed computing environments, is vital for ongoing scientific development and experimentation across different institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
International Collaboration in Nuclear Research
The Joint Institute for Nuclear Research (JINR) exemplifies international collaboration in scientific research. Papers by Starchenko and Shimanskaya (2012) and Matveev (2016) highlight how JINR unites scientific and material potential from various countries to study fundamental properties of matter, demonstrating the global nature of scientific exploration (Starchenko & Shimanskaya, 2012); (Matveev, 2016).
Industrialization of University Research
Xian-guo (2004) addresses the importance of transforming scientific and technical achievements into industrial applications. This process is integral in linking universities' research capabilities with national economic construction, emphasizing the role of universities in the broader scientific and technological landscape (Xian-guo, 2004).
Enabling Technologies for Data-Intensive Research
Yao, Rabhi, and Peat (2014) review technologies supporting data-intensive scientific research. Their work underscores the need for interoperability, integration, automation, reproducibility, and efficient data handling in scientific software applications, highlighting the technological underpinnings essential for modern scientific inquiry (Yao, Rabhi, & Peat, 2014).
Impact of Research Organization on Academic Production
Carayol and Matt (2004) analyze the impact of research organization on scientific production at the laboratory level. Their findings emphasize the importance of strategic input combinations and institutional structures in achieving high publication performances in academic labs (Carayol & Matt, 2004).
Mechanism of Action
Target of Action
Ospemifene E-isomer, also known as E-Ospemifene or Unii-575Y7sbe69, primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, bone health, cardiovascular system, and central nervous system .
Mode of Action
Ospemifene E-isomer is a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It has an agonistic effect on the endometrium , meaning it activates the estrogen receptor to mimic the effects of estrogen .
Biochemical Pathways
The primary biochemical pathway affected by Ospemifene E-isomer involves the modulation of estrogen receptors . By selectively binding to these receptors, Ospemifene E-isomer can influence various downstream effects. For instance, it interacts with osteoblasts and osteoclasts in a way that reduces bone turnover, suggesting potential uses in the management of osteoporosis in postmenopausal women .
Pharmacokinetics
Ospemifene E-isomer is highly bound to serum proteins, and the apparent volume of distribution is 448 L . .
Result of Action
The primary result of Ospemifene E-isomer’s action is the alleviation of symptoms associated with vulvar and vaginal atrophy due to menopause . This includes the treatment of moderate to severe dyspareunia (pain during sexual intercourse) and vaginal dryness . Studies also suggest that Ospemifene E-isomer, in a dose-dependent manner, reduces the incidence of tumors .
Action Environment
The action, efficacy, and stability of Ospemifene E-isomer can be influenced by various environmental factors. For instance, the decline in estrogen levels associated with menopause can enhance the drug’s effectiveness in treating symptoms related to vulvar and vaginal atrophy . .
properties
IUPAC Name |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKNAVTFCDUIE-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCO)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
238089-02-6 | |
Record name | Ospemifene E-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238089026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSPEMIFENE E-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575Y7SBE69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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